molecular formula C12H17N3O3 B8109770 Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide

Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide

Cat. No.: B8109770
M. Wt: 251.28 g/mol
InChI Key: QKWBIJNIELSCAK-ATZCPNFKSA-N
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Description

Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide is a complex organic compound with a unique structure that combines elements of furo[3,4-c]pyridine and isoxazole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[3,4-c]pyridine ring system, followed by the introduction of the isoxazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and energy consumption, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rel-N-(((3S,3Ar,7Ar)-Octahydrofuro[3,4-C]Pyridin-3-Yl)Methyl)Isoxazole-5-Carboxamide
  • (3aR,7aR)-rel-Octahydro-3H-pyrrolo[3,4-c]pyridin-3-one

Uniqueness

This compound is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[(3S,3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-12(10-2-4-15-18-10)14-6-11-9-5-13-3-1-8(9)7-17-11/h2,4,8-9,11,13H,1,3,5-7H2,(H,14,16)/t8-,9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWBIJNIELSCAK-ATZCPNFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1COC2CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1CO[C@@H]2CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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